2-(3,5-Dichlorophenoxy)propanoic acid
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Overview
Description
The compound "2-(3,5-Dichlorophenoxy)propanoic acid" is a chlorinated phenoxy propanoic acid that is of interest due to its structural similarity to various compounds that have been studied for their biological activity and potential applications in different fields, such as agriculture and medicine. Although the exact compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and potential uses.
Synthesis Analysis
The synthesis of related compounds, such as ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, involves various spectroscopic techniques to confirm the structure, including FT-IR, NMR, and ESI-MS . Similarly, the synthesis of other analogs, like 3-(trichlorogermyl)propanoic acid, involves reactions with phenylmagnesium bromide to produce different derivatives . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of chlorinated phenoxy propanoic acids has been determined using techniques such as X-ray crystallography and NMR . For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods . Additionally, vibrational circular dichroism studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids .
Chemical Reactions Analysis
The reactivity of related compounds has been explored, showing that 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio used . This indicates that "this compound" may also exhibit interesting reactivity that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenoxy propanoic acids have been studied through various analyses. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid has been determined, revealing information about molecular conformation and hydrogen bonding . The bioactivity of these compounds has also been linked to their molecular geometry and electronic properties, as studied through density functional theory (DFT) .
Case Studies
The compound ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested as an insect growth regulator against Galleria mellonella, showing promising results as a potential insect growth regulator . This suggests that "this compound" could also have applications in pest control if it exhibits similar biological activity.
Scientific Research Applications
Natural Products Synthesis and Biological Activity
A study by Wright, Papendorf, and König (2005) discovered natural products including 3,5-bis(2,4-dichlorophenoxy)-2,6-dichlorophenol (ambigol C) from the terrestrial cyanobacterium Fischerella ambigua. Ambigol C, a highly chlorinated aromatic compound, exhibited moderate activity against Trypanosoma rhodesiense, indicating potential biological applications Wright, Papendorf, & König, 2005.
Environmental Degradation and Photoproducts
Research by Meunier, Gauvin, and Boule (2002) focused on the photochemical behavior of dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) in aqueous solutions. They discovered a complex array of photoproducts, including various chlorophenols and chlorocatechols, under different conditions, revealing intricate pathways of environmental degradation Meunier, Gauvin, & Boule, 2002.
Microbial Responses to Herbicides
Benndorf et al. (2006) examined how Pseudomonas putida KT2440 responds to chlorophenoxy herbicides and their metabolites. The study showed differential impacts on protein expression and physiological parameters, indicating a nuanced bacterial response to such compounds, which could inform bioremediation strategies Benndorf et al., 2006.
Analytical Detection in Biological Samples
Rosales-Conrado et al. (2008) developed methodologies for determining chlorophenoxy acid herbicides in human urine, employing solid-phase extraction and capillary LC–UV detection. This research enhances our capability to monitor exposure to these compounds in biological systems Rosales-Conrado et al., 2008.
Adsorption and Removal Techniques
A study by Kamaraj, Davidson, Sozhan, and Vasudevan (2015) explored the adsorption of 2-(2,4-dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides, presenting an innovative approach to removing such compounds from aqueous solutions Kamaraj et al., 2015.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid , which is known to mimic the auxin growth hormone indoleacetic acid . Therefore, it’s plausible that 2-(3,5-Dichlorophenoxy)propanoic acid may also target auxin receptors in plants, leading to uncontrolled growth and eventual death of the plant.
Mode of Action
As a potential auxin mimic, this compound likely interacts with auxin receptors, triggering a cascade of events that lead to uncontrolled cell division and growth . This rapid, unregulated growth can damage vascular tissue and other structures within the plant, leading to its death .
Biochemical Pathways
These include pathways involved in cell division, cell elongation, differentiation, and other processes regulated by auxin hormones .
Result of Action
The result of the action of this compound is the death of the plant due to uncontrolled growth and damage to vascular tissue . This makes it effective as a broad-spectrum herbicide, capable of killing a wide variety of weeds.
properties
IUPAC Name |
2-(3,5-dichlorophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMHHUHESVKKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601998 |
Source
|
Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68070-08-6 |
Source
|
Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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